Ethyl 2-(10-undecenoylamino)benzoate
Description
Ethyl 2-(10-undecenoylamino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the ortho-position with a 10-undecenoylamino group. This structure combines aromatic, ester, and unsaturated aliphatic moieties, making it a versatile candidate for applications in polymer chemistry, pharmaceuticals, or materials science.
Properties
Molecular Formula |
C20H29NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 2-(undec-10-enoylamino)benzoate |
InChI |
InChI=1S/C20H29NO3/c1-3-5-6-7-8-9-10-11-16-19(22)21-18-15-13-12-14-17(18)20(23)24-4-2/h3,12-15H,1,4-11,16H2,2H3,(H,21,22) |
InChI Key |
YMZXVZBZVLSFCV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCCCCCCC=C |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
While direct experimental data on this compound are scarce, trends from analogous compounds highlight critical structure-property relationships:
- Substituent Position : Ortho-substitution may reduce reactivity compared to para-substituted derivatives due to steric effects.
- Functional Groups: The unsaturated aliphatic chain enhances hydrophobicity, while the amino group could facilitate interactions in polymerization or biological systems.
- Data Gaps : Experimental characterization (e.g., crystallography via SHELX , thermal analysis, and solubility studies) is necessary to validate these hypotheses.
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